molecular formula C24H17ClF3N3O2 B11137101 2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol

2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol

Cat. No.: B11137101
M. Wt: 471.9 g/mol
InChI Key: DEROLZJJKRRSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, phenyl, and trifluoromethyl groups, as well as a phenol ring substituted with a chlorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with phenylboronic acid under Suzuki-Miyaura coupling conditions . The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide. The final step involves the etherification of the phenol ring with 4-chlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenol derivatives.

Scientific Research Applications

2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site. The trifluoromethyl group enhances its binding affinity and specificity. The phenol group can participate in hydrogen bonding, further stabilizing the interaction with the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and chlorobenzyl groups enhances its stability and potential for diverse applications.

Properties

Molecular Formula

C24H17ClF3N3O2

Molecular Weight

471.9 g/mol

IUPAC Name

2-[2-amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol

InChI

InChI=1S/C24H17ClF3N3O2/c25-16-8-6-14(7-9-16)13-33-17-10-11-18(19(32)12-17)21-20(15-4-2-1-3-5-15)22(24(26,27)28)31-23(29)30-21/h1-12,32H,13H2,(H2,29,30,31)

InChI Key

DEROLZJJKRRSJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.